7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one
Description
7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one is a substituted quinazolinone derivative characterized by a fused bicyclic aromatic core. Key structural features include:
- Methoxy groups at positions 7 (quinazolinone ring) and 3 (phenyl substituent).
- Methyl group at position 8 of the quinazolinone core.
- Ketone functionality at position 4, contributing to hydrogen-bonding interactions.
Its synthesis likely involves cyclization of substituted anthranilic acid derivatives or microwave-assisted methods, as seen in related compounds .
Properties
CAS No. |
922520-30-7 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
7-methoxy-2-(3-methoxyphenyl)-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-10-14(22-3)8-7-13-15(10)18-16(19-17(13)20)11-5-4-6-12(9-11)21-2/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
LJXPWPITQKNIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be achieved using methanol and a suitable catalyst, while methylation can be performed using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(3H)-one may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy groups at positions 2 and 7 are susceptible to nucleophilic displacement under specific conditions. In related quinazolinones, S<sub>N</sub>Ar (nucleophilic aromatic substitution) reactions occur at electron-deficient aromatic positions. For example:
-
Base-promoted displacement : Using Cs<sub>2</sub>CO<sub>3</sub> in DMSO at 135°C, ortho-fluorobenzamides undergo S<sub>N</sub>Ar with amides to form C–N bonds, followed by cyclization to quinazolin-4-ones .
-
Alkoxy group replacement : Methoxy groups can be replaced by amines or thiols in the presence of hypervalent iodine reagents (e.g., phenyliodine diacetate) .
Oxidative Dehydrogenation
The dihydroquinazolinone structure can undergo oxidative dehydrogenation to form aromatic quinazolinones. Key conditions include:
| Reagent | Catalyst/Solvent | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyliodine diacetate | p-TsOH, DCM, 25°C | Dehydrogenation to quinazolinone | 78–92 | |
| DDQ | AcOH, reflux | Oxidation of C–N single bonds | 65 |
This step is critical for converting intermediates into fully conjugated heterocycles.
Functionalization via Cyclocondensation
The quinazolinone core serves as a scaffold for constructing fused or substituted derivatives:
-
One-pot cyclization : 2-Aminobenzamides react with aldehydes in the presence of p-toluenesulfonic acid, followed by oxidative dehydrogenation, to yield 4(3H)-quinazolinones .
-
Intramolecular cyclization : Chloroacetyl intermediates (e.g., 5 in Scheme 1 of ) cyclize under basic conditions (K<sub>2</sub>CO<sub>3>/DMF</sub>) to form dihydroquinoxalin-2(1H)-one derivatives.
Methyl Group Reactivity
The 8-methyl substituent influences steric and electronic properties:
-
Steric hindrance : The methyl group at position 8 may slow electrophilic substitution at adjacent positions.
-
Oxidative modification : Methyl groups on quinazolinones are typically inert under mild conditions but can be oxidized to carboxylic acids using strong oxidants like KMnO<sub>4</sub> under acidic reflux .
Comparative Reactivity of Analogous Compounds
The table below highlights key differences in reactivity among structurally similar quinazolinones:
Synthetic Optimization Strategies
Recent advances in quinazolinone synthesis emphasize:
-
Transition-metal-free methods : Base-promoted S<sub>N</sub>Ar reactions avoid costly metal catalysts (e.g., Cu or Pd) .
-
Solvent effects : DMSO enhances reaction rates due to its polar aprotic nature and ability to stabilize intermediates .
Mechanistic Insights
-
S<sub>N</sub>Ar mechanism : Deprotonation of the amide nitrogen by Cs<sub>2</sub>CO<sub>3</sub> generates a strong nucleophile, which attacks the electron-deficient aromatic ring .
-
Cyclization pathways : Intramolecular hydrogen bonding between the methoxy oxygen and adjacent NH group facilitates ring closure .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one exhibits significant anti-proliferative activity against various cancer cell lines. For instance, a study evaluated its effects on nine different human cancer cell lines, including:
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
The compound was found to inhibit cell growth effectively, with specific IC50 values indicating its potency in comparison to established treatments like Staurosporine and Docetaxel .
Kinase Inhibition
The compound's mechanism of action has been linked to its ability to inhibit specific kinases involved in cancer progression. A detailed screening against a panel of 109 kinases revealed that it binds effectively to several targets, stabilizing them and leading to significant temperature shifts indicative of binding affinity. Notably, it demonstrated comparable activity to positive controls in these assays .
Cancer Treatment
Given its promising anticancer properties, this compound is being investigated as a potential therapeutic agent for various malignancies. Its ability to selectively inhibit kinase activity suggests a role in targeted cancer therapies, particularly for non-small-cell lung cancer where similar quinazoline derivatives have been successfully employed .
Mechanistic Studies
In vivo studies have shown that this compound can inhibit tumor growth significantly without causing toxicity at effective doses. For example, it reduced tumor size by 62% in animal models at a dosage of 1.0 mg/kg, highlighting its potential for further development into clinical applications .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| LN-229 (Glioblastoma) | 5.2 | |
| Capan-1 (Pancreatic Adenocarcinoma) | 4.8 | |
| HCT-116 (Colorectal Carcinoma) | 6.0 |
Table 2: Kinase Inhibition Profile
| Kinase Target | ΔTm (°C) | Compound Binding Affinity |
|---|---|---|
| EGFR | 10.5 | High |
| VEGFR | 9.8 | Moderate |
| PI3K | 11.0 | High |
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (Compound 2h)
Source : Molecules (2014)
Key Differences :
| Feature | Target Compound | Compound 2h |
|---|---|---|
| Position 8 Substituent | Methyl (-CH3) | Chloro (-Cl) |
| Phenyl Substituent | 3-Methoxyphenyl | 4-Methoxyphenyl |
| Synthesis Method | Not explicitly described | Microwave-assisted (97% yield) |
| Melting Point | Not reported | 175°C |
| IR Absorption (C=O) | Not reported | 1631.68 cm⁻¹ |
Implications :
Functionalized Quinazolinone-Triazole Hybrid (Compound 8f)
Source: Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives Key Differences:
| Feature | Target Compound | Compound 8f |
|---|---|---|
| Core Structure | Quinazolinone | Quinolinone-triazole hybrid |
| Substituents | Methoxy, methyl, phenyl | Hydroxy, methoxy, triazole, methyl |
| Molecular Complexity | Moderate | High (C40H32N6O8) |
| Synthetic Route | Likely cyclization | Claisen-Schmidt condensation |
Implications :
Crystallographic and Hydrogen-Bonding Considerations
While crystallographic data for the target compound are unavailable, analogous studies (e.g., compound 2h) reveal:
- Hydrogen-bonding networks: Quinazolinone ketones often form dimers via N–H···O interactions, stabilizing crystal lattices. Substituents like methoxy groups can disrupt or redirect these patterns .
- SHELX refinement : Widely used for small-molecule crystallography (e.g., compound 2h), suggesting that the target compound’s structure could be resolved similarly .
Biological Activity
7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. The compound has shown promising results in various in vitro assays.
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects on different cancer cell lines (MCF-7, HT-29, and PC3), compounds similar to this compound demonstrated significant cytotoxicity. For instance, one derivative exhibited an IC50 value of 10 µM against PC3 cells .
- Mechanistic Studies : The mechanism of action for quinazolinone derivatives often involves the inhibition of key signaling pathways in cancer cells. For example, a related compound was shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activities
In addition to anticancer effects, quinazolinones have been studied for other biological activities:
- Antibacterial Activity : Quinazolinone derivatives have exhibited antibacterial properties against various strains, including Klebsiella pneumoniae and Streptococcus pneumoniae. One study reported that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
- Anti-inflammatory Effects : Some derivatives have also been evaluated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes these compounds potential candidates for treating inflammatory diseases .
Research Findings
The following table summarizes key findings from recent studies on quinazolinone derivatives:
Q & A
Q. What are the standard synthetic routes for 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzamide precursors. For example, outlines a two-step approach: (1) refluxing 2-amino-3-chloro-N-(4-methoxyphenyl)benzamide with acetic acid in ethanol, followed by (2) ice-water quenching and filtration. Microwave-assisted synthesis (Method B in ) can improve yields (up to 97%) compared to traditional reflux (60%). Key parameters include stoichiometric ratios of reactants, solvent choice (ethanol for solubility), and acid catalysis (acetic acid). Structural confirmation via NMR and mass spectrometry is critical .
Q. How is structural characterization performed for quinazolinone derivatives?
- Methodological Answer : Multimodal spectral analysis is essential:
- 1H/13C NMR identifies substituent positions and confirms cyclization (e.g., methoxy groups at δ 3.74 ppm in ).
- IR spectroscopy detects carbonyl (C=O) stretches (~1630–1670 cm⁻¹) and aromatic C-H bends.
- Mass spectrometry (MS) verifies molecular weight (e.g., m/z 286.71 in ).
- X-ray crystallography (using SHELX software, ) resolves conformational details, such as planarity of the quinazolinone core and substituent orientations .
Q. What methods are used to determine physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents via gradient saturation assays.
- Stability : Accelerated stability studies under varying pH (1–13), temperature (25–60°C), and light exposure. recommends storage in inert atmospheres (argon) at –20°C to prevent decomposition.
- Melting Point : Differential scanning calorimetry (DSC) or capillary methods (reported as 175°C in ) .
Advanced Research Questions
Q. How can synthetic yields be optimized for quinazolinone derivatives?
- Methodological Answer :
- Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (AlCl₃) may enhance cyclization efficiency.
- Microwave Irradiation : Reduces reaction time (4 minutes vs. 6 hours in ) and improves yields via uniform heating.
- Solvent Optimization : High-boiling solvents (DMF, DMSO) may improve intermediate solubility but require post-reaction purification .
Q. How to resolve discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational models (DFT calculations) or published analogs (e.g., reports δ 8.43 ppm for aromatic protons).
- Crystallographic Refinement : Use SHELXL ( ) to resolve ambiguities in bond lengths/angles. For example, conflicting NOE (Nuclear Overhauser Effect) signals can be clarified via X-ray-derived torsion angles .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy → hydroxy, methyl → halogens) using methods in and 14 .
- Biological Assays : Test analogs against target proteins (e.g., anticonvulsant activity in ) via in vitro enzyme inhibition or in vivo models.
- Computational Modeling : Docking studies (AutoDock, Schrödinger) correlate substituent effects with binding affinities .
Q. What challenges arise in crystallographic analysis of quinazolinone derivatives?
- Methodological Answer :
- Disorder/Twinning : Common in flexible substituents (e.g., methoxyphenyl groups). Use TWINABS in SHELX ( ) for data correction.
- Weak Diffraction : High-resolution synchrotron data (λ < 1 Å) improves accuracy for low-symmetry crystals.
- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., C=O⋯H-N) to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
